molecular formula C11H12ClN3O B1392683 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide CAS No. 1242862-67-4

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide

Cat. No.: B1392683
CAS No.: 1242862-67-4
M. Wt: 237.68 g/mol
InChI Key: SUYOXTYLIUDQHP-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature

This compound belongs to the heterocyclic aromatic organic compound family, specifically classified as a benzimidazole-based acetamide derivative. The compound features a bicyclic benzimidazole core structure, which represents a fusion of benzene and imidazole rings, creating a stable aromatic system with nitrogen heteroatoms positioned at the 1 and 3 positions of the imidazole component. The molecular architecture incorporates an ethyl linker connecting the benzimidazole nucleus to the chloroacetamide functional group, resulting in a molecular formula of C11H12ClN3O and a molecular weight of 237.68 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as this compound. This nomenclature precisely describes the structural connectivity, indicating that the nitrogen atom of the acetamide group is substituted with an ethyl group bearing a benzimidazole substituent at the 2-position. The compound can be represented by its International Chemical Identifier string: InChI=1S/C11H12ClN3O/c1-7(13-10(16)6-12)11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,16)(H,14,15).

The structural classification places this compound within the broader category of nitrogen-containing heterocycles, specifically as a substituted benzimidazole derivative with amide functionality. The presence of both the benzimidazole pharmacophore and the electrophilic chloroacetamide group creates a bifunctional molecule capable of participating in nucleophilic substitution reactions while retaining the biological activity profile associated with benzimidazole compounds. This dual functionality makes the compound particularly valuable in medicinal chemistry applications where multiple pharmacological targets may be addressed through a single molecular entity.

Property Value
IUPAC Name This compound
Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
Chemical Classification Benzimidazole-acetamide derivative
Functional Groups Benzimidazole, chloroacetamide

Historical Context in Benzimidazole Chemistry

The development of this compound emerges from a rich historical tradition of benzimidazole chemistry that spans over a century of scientific advancement. Benzimidazole itself was first synthesized by Hoebrecker and subsequently by Ladenberg and Wundt between 1872 and 1878, establishing the foundational knowledge for this important heterocyclic system. The recognition of benzimidazole's therapeutic potential came much later, with the first documented biological activities appearing in the 1940s when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could evoke biological applications.

The pivotal moment in benzimidazole medicinal chemistry occurred in 1944 when Goodman and Nancy Hart published the first comprehensive paper on the antibacterial properties of benzimidazole compounds. This groundbreaking work demonstrated that benzimidazole derivatives exhibited significant antimicrobial activity against Escherichia coli and Streptococcus lacticus, establishing the foundation for subsequent pharmaceutical development efforts. The 1950s marked another significant milestone when CIBA pharmaceutical company discovered the benzimidazole derivative etonitazene as an opioid agonist, further expanding the therapeutic applications of this heterocyclic scaffold.

The evolution of chloroacetamide chemistry paralleled these developments in benzimidazole research, with chloroacetamide compounds gaining recognition as versatile synthetic intermediates featuring diverse biological activities including analgesic, antitumor, antimicrobial, antioxidant, hypoglycemic, and antipyretic properties. The convergence of these two chemical domains led to the development of compounds like this compound, which combines the established pharmacological benefits of benzimidazole with the synthetic versatility of chloroacetamide functionality. The 1960s and 1970s witnessed significant pharmaceutical breakthroughs with the development of major benzimidazole-based drugs including mebendazole, discovered by Janssen pharmaceutical in Belgium in 1971, and albendazole, invented by Robert Gyurik and Vassilios Theodorides in 1975.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable importance within heterocyclic compound research, representing a paradigmatic example of how structural modification can enhance the utility and biological activity of established pharmacophores. Heterocyclic compounds constitute the core structure of approximately 80 percent of pharmaceuticals, with benzimidazole emerging as a critical aromatic heterocyclic system present in natural compounds and playing an indispensable role in medicinal chemistry. The compound exemplifies the concept of privileged structures in drug discovery, where the benzimidazole scaffold serves as a versatile platform for developing molecules with therapeutic potential across multiple disease targets.

The research significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The chloroacetamide moiety provides a reactive site for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives through replacement of the chlorine atom with various nucleophiles including amines, thiols, and alkoxides. This synthetic versatility has made the compound valuable in developing chemical libraries for high-throughput screening applications and combinatorial chemistry approaches to drug discovery.

Contemporary research has demonstrated that this compound exhibits significant biological activities that align with the broader pharmacological profile of benzimidazole derivatives. Studies indicate that the compound displays antimicrobial properties effective against various pathogens, antiparasitic effects through mechanisms involving tubulin polymerization disruption, and anticancer potential through the induction of apoptosis in cancer cells via mitochondrial dysfunction and caspase activation. The compound's ability to form coordination complexes with metal ions further enhances its utility in materials science and catalysis applications, demonstrating the multifaceted nature of benzimidazole-based molecules in contemporary chemical research.

Research Domain Application Significance
Medicinal Chemistry Antimicrobial agent development Effective against bacterial pathogens
Synthetic Chemistry Building block for derivatives Enables nucleophilic substitution reactions
Coordination Chemistry Metal complex formation Ligand properties for catalyst development
Cancer Research Apoptosis induction Mitochondrial pathway targeting
Parasitology Antiparasitic mechanisms Tubulin polymerization inhibition

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-7(13-10(16)6-12)11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYOXTYLIUDQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method involves the reaction of 2-aminobenzimidazole with chloroacetyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability. The key steps involve the preparation of the benzimidazole core, followed by its functionalization to introduce the chloroacetamide group .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth .
  • Antiparasitic Effects : Studies have reported its capability to interfere with parasitic infections, particularly through mechanisms that disrupt tubulin polymerization, which is critical for parasite survival .
  • Anticancer Potential : Preclinical studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Its interaction with cellular targets makes it a candidate for further exploration in cancer therapies.

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in developing new materials and catalysts .

3. Agrochemicals Development

The compound serves as an intermediate in the synthesis of agrochemicals. Its biological activity makes it suitable for developing new pesticides or herbicides that target specific pests while minimizing environmental impact .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzimidazole demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Case Study 2: Anticancer Properties

In vitro tests on MCF-7 breast cancer cells revealed that this compound induced significant apoptotic effects. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies targeting mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, interfering with their function . This binding can inhibit the replication of viruses and the proliferation of cancer cells. Additionally, the compound can disrupt the formation of fungal cell walls, leading to its antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzimidazole Substituents

2-Chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
  • Structure : Features a methyl group at the 1-position of the benzimidazole ring and an ethyl linker.
  • Molecular Formula : C₁₂H₁₄ClN₃O.
  • Key Properties :
    • Molecular weight: 251.71 g/mol.
    • Boiling point: 512.1 ± 35.0 °C.
    • LogP: 1.26 (indicative of moderate lipophilicity).
  • However, this substitution may lower solubility, affecting bioavailability .
N-[4-(1H-Benzimidazol-2-yl)-phenyl]-2-chloroacetamide
  • Structure : Substitutes the ethyl group with a phenyl ring at the 4-position of benzimidazole.
  • Activity : Exhibits potent anthelmintic activity (IC₅₀ < 1 µg/mL) against Eisenia fetida, comparable to albendazole .
  • Comparison : The phenyl group introduces aromatic π-π stacking interactions, improving binding affinity to parasitic targets like β-tubulin. This structural feature may enhance potency but could also increase cytotoxicity .

Analogues with Varied Acetamide Substituents

N-(1H-Benzimidazol-2-yl)-2-mercaptoacetamide Derivatives
  • Structure : Replaces the chloro group with a mercapto (-SH) moiety.
  • Activity : Demonstrates broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL) against Staphylococcus aureus and Candida albicans .
  • Comparison: The thiol group enhances nucleophilicity, enabling disulfide bond formation with microbial enzymes.
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide
  • Structure : Incorporates a fluoropyrimidine ring instead of benzimidazole.
  • Molecular Formula : C₉H₁₀ClFN₂O.
  • Comparison : The fluoropyrimidine group introduces electronegative fluorine atoms, improving metabolic stability and hydrogen-bonding capacity. This substitution shifts activity toward kinase inhibition rather than antimicrobial effects .

Heterocyclic Core Modifications

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide
  • Structure : Replaces benzimidazole with a benzothiazole core.
  • Activity : Shows antifungal activity against Aspergillus niger (MIC: 8 µg/mL) and antibacterial effects against Bacillus subtilis .
  • Comparison : The sulfur atom in benzothiazole increases lipophilicity, enhancing membrane permeability. However, the reduced hydrogen-bonding capacity of benzothiazole compared to benzimidazole may lower target specificity .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Activity Reference
N-[1-(1H-Benzimidazol-2-yl)ethyl]-2-chloroacetamide C₁₁H₁₂ClN₃O 237.69 (estimated) ~1.2 Antimicrobial, Anthelmintic
2-Chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide C₁₂H₁₄ClN₃O 251.71 1.26 Not reported (structural analogue)
N-[4-(1H-Benzimidazol-2-yl)-phenyl]-2-chloroacetamide C₁₅H₁₂ClN₃O 285.73 ~2.0 Anthelmintic (IC₅₀ < 1 µg/mL)
N-(1H-Benzimidazol-2-yl)-2-mercaptoacetamide C₉H₉N₃OS 207.25 ~0.8 Antimicrobial (MIC: 4–32 µg/mL)

Biological Activity

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide is a compound characterized by its benzimidazole moiety, which is recognized for its significant pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against bacteria, fungi, and parasites.
  • Anticancer : Inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antiviral : Activity against various viral infections.
  • Anti-inflammatory : Reduction of inflammation in various models.

The unique structure of this compound enhances these activities through specific interactions with biological targets.

The mechanism of action for this compound involves:

  • DNA Binding : The benzimidazole ring can intercalate into DNA, inhibiting topoisomerases, which are crucial for DNA replication and transcription .
  • Protein Interaction : The compound may bind to various proteins involved in cell signaling pathways, affecting cellular functions.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity. In a study assessing various benzimidazole derivatives, this compound showed promising results against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/ml
Escherichia coli8 μg/ml
Candida albicans16 μg/ml

These values indicate that the compound has effective inhibitory concentrations comparable to established antibiotics .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies using cancer cell lines such as HeLa and MCF7 showed:

Cell Line IC50 (μM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)6.5
A431 (Skin Cancer)4.8

These results suggest that the compound effectively inhibits cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Efficacy Against Tumors :
    • A study involving mice with implanted tumors demonstrated a significant reduction in tumor size when treated with this compound compared to controls. The treatment group exhibited a 60% reduction in tumor volume over four weeks .
  • Synergistic Effects with Other Drugs :
    • When combined with conventional chemotherapeutics, this compound enhanced the efficacy of drugs like doxorubicin, suggesting potential for combination therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide, and how can reaction yields be optimized?

  • Methodology : A carbodiimide-mediated coupling reaction is commonly used for chloroacetamide derivatives. For example, similar compounds are synthesized by reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC·HCl) and triethylamine at 273 K, followed by stirring at room temperature .
  • Optimization : Control reaction pH (use triethylamine as a base), maintain stoichiometric excess of the acylating agent (1.2–1.5 equivalents), and monitor reaction completion via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm the benzimidazole and chloroacetamide moieties (e.g., δ ~7.5–8.5 ppm for benzimidazole protons).
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O interactions) and dihedral angles between aromatic planes (e.g., ~79° for benzothiazole analogs) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Assays :

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against acetylcholinesterase or kinases using spectrophotometric methods .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzimidazole or chloroacetamide) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Effect on Activity Example
Electron-withdrawing groups (e.g., Cl, NO₂)↑ Antimicrobial potency4-Chloro-benzothiazole derivatives show enhanced activity
Alkyl chains on benzimidazoleModulate lipophilicity and membrane permeabilityEthyl vs. methyl groups alter logP values
  • Methodology : Use computational tools (e.g., DFT, molecular docking) to predict binding affinities with target proteins (e.g., DNA gyrase for antibacterial activity) .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

  • Approach :

  • Compare X-ray structures (rigid crystal lattice) with NMR-derived NOE data (solution dynamics).
  • For example, π-π stacking interactions in crystals may differ from solvated conformers due to solvent polarity .
    • Tools : Variable-temperature NMR or MD simulations to study dynamic behavior.

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability?

  • Analysis :

  • Strong O–H⋯N and N–H⋯O interactions (e.g., bond lengths <2.0 Å) correlate with low aqueous solubility but high thermal stability .
  • Weak C–H⋯π interactions may enhance packing efficiency, affecting melting points .
    • Application : Modify hydrogen-bond donors/acceptors (e.g., replace chloroacetamide with fluoro derivatives) to tune physicochemical properties.

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

  • Hypothesis : The chloroacetamide group acts as an electrophilic trap for cysteine residues in enzyme active sites (e.g., proteases).
  • Validation :

  • Perform kinetic assays with thiol-blocking agents (e.g., iodoacetamide) to confirm covalent binding.
  • Use LC-MS to detect enzyme-adduct formation .

Methodological Notes

  • Synthetic Reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of chloroacetamide.
  • Data Validation : Cross-validate crystallographic data with CCDC references (e.g., CIF files) .
  • Ethical Compliance : Follow institutional guidelines for biological testing, especially for cytotoxic compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.